Cas no 53188-23-1 ((3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one)

(3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one structure
53188-23-1 structure
Product Name:(3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one
CAS-nummer:53188-23-1
MF:C6H12O6
MW:180.155882835388
MDL:MFCD00148910
CID:93640
PubChem ID:439709
Update Time:2025-04-18

(3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one Chemische en fysische eigenschappen

Naam en identificatie

    • (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one
    • beta-D-Fructose
    • (2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol
    • beta-D-fructofuranose
    • DSSTox_CID_3081
    • Fructooligosaccharides
    • (2R,3S,4S,5R)-2,5-Bis(hydroxymethyl)-oxolane-2,3,4-triol
    • SCHEMBL3966
    • beta-Levulose
    • Sugar fruit fine
    • Fructose, furanose form
    • AKOS026676646
    • NSC760385
    • Topiramate impurity, fructose-
    • CHEBI:29084
    • 2x7x
    • Frutooligosaccharides
    • F8889-8688
    • CHEBI:28645
    • Beta-delta-fructose
    • J-500988
    • BDBM50249032
    • NS00015232
    • RFSUNEUAIZKAJO-ARQDHWQXSA-N
    • (2->1)-beta-D-fructan
    • beta-Fruit sugar
    • Beta-delta-fructofuranose
    • UNII-B986VTP17J
    • Beta-delta-arabino-hexulose
    • cent-D-Fructofuranose
    • .BETA.-D.-FRUCTOFURANOSE
    • 470-23-5
    • Pharmakon1600-01301021
    • beta-D-fructofuranose (closed ring structure)
    • beta-D-Arabino-hexulose
    • 53188-23-1
    • B986VTP17J
    • CHEMBL604608
    • C02336
    • delta-Fructose
    • -D-Fructose
    • DTXSID60859011
    • Q27103808
    • Dietade Dietary Foods
    • (2R,3S,4S,5R)-2,5-bis(hydroxymethyl)tetrahydrofuran-2,3,4-triol
    • (2,1-beta-D-Fructosyl)n
    • b-D-Fructofuranose
    • NCGC00248823-01
    • delta-(-)-Fructose
    • β-D-Fructose
    • G67099
    • BETA-D.-FRUCTOFURANOSE
    • DTXCID103081
    • levulose
    • DTXSID20273991
    • .beta.-d-Fructose
    • MDL: MFCD00148910
    • Inchi: 1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1
    • InChI-sleutel: RFSUNEUAIZKAJO-ARQDHWQXSA-N
    • LACHT: O1[C@H](CO)[C@H]([C@@H]([C@]1(CO)O)O)O

Berekende eigenschappen

  • Exacte massa: 180.06300
  • Monoisotopische massa: 180.06338810g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 2
  • Complexiteit: 162
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -2.3
  • Topologisch pooloppervlak: 110Ų

Experimentele eigenschappen

  • Dichtheid: 1.6000
  • Smeltpunt: 103°C (rough estimate)
  • Kookpunt: 232.96°C (rough estimate)
  • Brekindex: 1.5860 (estimate)
  • PSA: 118.22000
  • LogboekP: -3.37720

(3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one Prijsmeer >>

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